molecular formula C11H16BrN3 B1290491 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine CAS No. 364794-57-0

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine

Cat. No. B1290491
M. Wt: 270.17 g/mol
InChI Key: UPRFWTJUNHFOKG-UHFFFAOYSA-N
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Description

The compound 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine is a derivative of piperazine, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals as antihistaminic and antimicrobial agents .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine, they do offer insights into related synthetic methods. For instance, the synthesis of 2-Phenylpiperazine, a related compound, involves the reaction of phenylacetic acid with phosphorus trichloride and bromine, followed by a reaction with ethylenediamine and reduction with lithium aluminum hydride . This method could potentially be adapted for the synthesis of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine by starting with a suitable bromopyridine derivative and following similar reaction steps.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined using X-ray crystallography, confirming the predicted structure from chemical and spectral analysis . The benzimidazole ring system was found to be nearly planar, and the piperazine ring showed no significant distortion from a perfect chair conformation. Similar analytical methods would be used to analyze the molecular structure of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including substitutions, ring expansions, and coupling reactions. The presence of a bromine atom in 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine suggests that it could participate in nucleophilic substitution reactions, potentially leading to the formation of new compounds with different biological activities. The paper on bromido gold(i) complexes highlights the importance of substituents on the activity against cell lines, suggesting that modifications to the piperazine derivatives can significantly alter their biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like bromine and ethyl groups can affect these properties. For example, the solubility in organic solvents and water can be crucial for the compound's application in biological systems. The chemical stability under various conditions is also important for its storage and handling. Although the papers provided do not give specific details on the physical and chemical properties of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine, such properties would be expected to be similar to those of related compounds .

Scientific Research Applications

Catalysis and Amination

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine is utilized in catalytic processes, particularly in the amination of aryl halides. A study by Lang et al. (2001) demonstrated the successful conversion of bromopyridine into aminopyridine using copper catalysis, highlighting the efficiency of this process with low catalyst loading and mild reaction conditions (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Synthesis of Potential Inhibitors

The compound has been explored in the synthesis of novel inhibitors, like in the study by Asghari et al. (2016), where derivatives were evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory processes. Compounds involving 1-ethylpiperazine showed significant inhibition (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016).

Electron-Releasing and Attracting Properties

Barlin (1967) investigated the electron-releasing and attracting properties of compounds including bromopyridines and piperazine derivatives. This research provides insights into the reactivity and stability of such compounds, which is crucial for their application in various chemical reactions (Barlin, 1967).

Imaging and Diagnostic Applications

Wang et al. (2018) synthesized derivatives of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine for potential use in positron emission tomography (PET) imaging, highlighting the role of such compounds in diagnostic imaging and neuroinflammation research (Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu, 2018).

Anticancer Research

In anticancer research, derivatives of 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine have been synthesized and tested for their efficacy against cancer cells. For instance, Demirci and Demirbas (2019) designed novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, showing moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRFWTJUNHFOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634140
Record name 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromopyridin-2-yl)-4-ethylpiperazine

CAS RN

364794-57-0
Record name 1-(5-Bromo-2-pyridinyl)-4-ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364794-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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